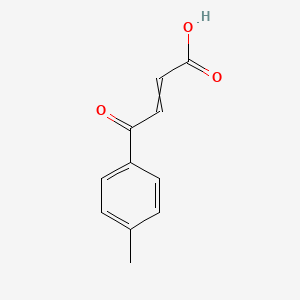

4-(4-Methylphenyl)-4-oxobut-2-enoic acid

説明

4-(4-Methylphenyl)-4-oxobut-2-enoic acid (IUPAC name: (E)-4-(4-methylphenyl)-4-oxobut-2-enoic acid) is a conjugated α,β-unsaturated ketone-carboxylic acid derivative. Its molecular formula is C₁₁H₁₀O₃, with a molecular weight of 190.20 g/mol and a melting point of 139°C . The compound features a 4-methylphenyl group attached to a 4-oxobut-2-enoic acid backbone, creating a planar conjugated system that enhances its reactivity in electrophilic and nucleophilic reactions. It is structurally related to maleic acid derivatives and is utilized in pharmaceutical synthesis, heterocyclic chemistry, and as a biochemical reagent .

特性

IUPAC Name |

4-(4-methylphenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJMEFZKYZHWEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

4-(4-Methylphenyl)-4-oxobut-2-enoic acid can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of toluene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is isolated through standard workup procedures .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.

化学反応の分析

Types of Reactions

4-(4-Methylphenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: 4-(4-Methylphenyl)-4-oxobutanoic acid.

Reduction: 4-(4-Methylphenyl)-4-hydroxybutanoic acid.

Substitution: 4-(4-Bromomethylphenyl)-4-oxobut-2-enoic acid.

科学的研究の応用

Scientific Research Applications

This compound is used in various scientific research applications, including:

- Synthesis of Heterocyclic Compounds 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid serves as a key starting material for synthesizing pyridazinones and thiazoles, which are then tested for antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli.

- Enzyme Inhibition Studies It has been investigated for its enzyme inhibitory effects, particularly on acetylcholinesterase (AChE). Research indicates significant inhibition, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

- Herbicidal Activity Substituted (E)-4-oxo-4-phenyl-2-butenoates, related to the title compound, have been synthesized and investigated for their herbicidal activity. These compounds exhibit good seed germination inhibition activity against Phalaris minor, a problematic weed, suggesting they could be developed as potential herbicides .

Medicinal Chemistry

4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid and its derivatives have significant applications in medicinal chemistry:

- Antimicrobial Activity Derivatives of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid exhibit antimicrobial properties. Studies involving Michael addition reactions with this compound have shown promising antimicrobial activity against various bacterial strains .

- Anticancer Properties Some studies suggest that compounds derived from 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid may possess anticancer properties. Structure-activity relationship (SAR) analysis has revealed that certain modifications to the compound enhance its ability to inhibit cancer cell proliferation, particularly in breast cancer cell lines.

Case Studies

- Study on Enzyme Inhibition A study investigated the enzyme inhibitory effects of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid on acetylcholinesterase (AChE). The results indicated a significant inhibition with an IC50 value of approximately 5 µM, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

- Synthesis and Biological Evaluation Another study focused on synthesizing derivatives of this compound and evaluating their biological activities. The derivatives exhibited enhanced antimicrobial and anticancer activities compared to the parent compound, indicating that structural modifications can lead to improved efficacy.

Data Tables

Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

Antimicrobial Activity

| Compound | Antimicrobial Activity | Bacterial Strain Tested |

|---|---|---|

| Pyridazinone Derivative | Effective | S. aureus |

| Thiazole Derivative | Effective | E. coli |

Immunoregulatory Properties of Isoxazole Derivatives

Isoxazole derivatives, which can be synthesized using 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid, exhibit immunoregulatory properties :

- Regulation of Immune Functions Isoxazole derivatives are reported to have immunosuppressive and anti-inflammatory properties. They regulate the proliferation of thymocytes, splenocytes, and lymph node cells and modulate the production of IL-1β and TNF-α in peritoneal cell cultures .

- Inhibition of Humoral Immune Response Certain isoxazole derivatives inhibit the humoral immune response in vitro and TNFα production .

- Anti-inflammatory Activity Some derivatives lower carrageenan-induced paw edema and exhibit antibacterial activity .

Erroneous Synthesis Reporting

作用機序

The mechanism of action of 4-(4-Methylphenyl)-4-oxobut-2-enoic acid involves its interaction with various molecular targets. The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of covalent bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The table below compares 4-(4-methylphenyl)-4-oxobut-2-enoic acid with analogs differing in substituents, electronic effects, and applications:

Solubility and Stability

- Solubility : The methylphenyl variant is water-insoluble but dissolves in acetone/isopropyl alcohol (4:3) . Bromophenyl analogs show lower solubility in polar solvents due to increased hydrophobicity .

- Stability: The conjugated system stabilizes the enol form, enhancing thermal stability (decomposition >200°C) .

Key Research Findings

Pharmaceutical Utility: Derivatives of this compound serve as intermediates in antitumor agents (e.g., hTS inhibitors) and antioxidants .

Stereochemical Influence: The (E)-isomer predominates in synthetic routes, while (Z)-isomers (e.g., 4-(4-methylanilino) analog) require specific solvents for stabilization .

Metrological Analysis: Non-aqueous potentiometric titration in 4:3 acetone/isopropyl alcohol provides precise quantification (RSD <0.69%) .

生物活性

4-(4-Methylphenyl)-4-oxobut-2-enoic acid, also known as 4-(p-tolyl)-4-oxobut-2-enoic acid, is an organic compound that has garnered attention due to its notable biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its potential applications in various fields, particularly in medicinal chemistry and agriculture.

Chemical Structure and Properties

The compound features a 4-methylphenyl group attached to a keto-enone moiety , placing it within the family of α,β-unsaturated carboxylic acids. Its unique structure allows for significant interactions with biological targets, influencing various enzymatic and metabolic pathways.

| Property | Details |

|---|---|

| Molecular Formula | C11H10O3 |

| Molecular Weight | 194.20 g/mol |

| CAS Number | 54012-55-4 |

| Structural Characteristics | Contains a conjugated keto-enone system |

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. The compound's structural features enable it to bind effectively to these enzymes, modulating their activity and potentially leading to therapeutic effects .

Herbicidal Activity

A significant area of research involves the herbicidal activity of this compound. Studies have shown that derivatives of 4-oxo-4-phenyl-2-butenoates, closely related to this compound, demonstrate effective inhibition of seed germination in various weeds, including Phalaris minor. The herbicidal efficacy was observed to increase with higher concentrations, suggesting potential applications in agricultural weed management .

Antimicrobial and Anticancer Properties

The compound has also been linked to antimicrobial and anticancer activities. Research indicates that similar compounds within its class exhibit activity against various pathogens and cancer cell lines. The mechanism of action is believed to involve interference with cellular processes, although further studies are needed to elucidate specific pathways .

Case Studies and Research Findings

- Seed Germination Inhibition : A study evaluated the herbicidal activity of various substituted (E)-4-oxo-4-phenyl-2-butenoates against Phalaris minor. Results indicated that these compounds significantly inhibited seed germination at concentrations ranging from 20 to 100 mg/L, with effects becoming more pronounced at higher concentrations .

- Antimicrobial Activity : Another investigation focused on the synthesis of novel heterocyclic compounds derived from this compound. The resulting compounds exhibited varying degrees of antimicrobial activity against several bacterial strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .

- Enzyme Interaction Studies : Detailed molecular docking studies have suggested that this compound can effectively interact with specific enzyme targets, which may lead to the development of enzyme inhibitors for therapeutic purposes .

Q & A

Q. What are the standard synthetic routes for 4-(4-Methylphenyl)-4-oxobut-2-enoic acid?

The compound is synthesized via the reaction of p-toluidine with maleic anhydride in ethanol under reflux. The reaction proceeds through a nucleophilic acyl substitution, yielding the maleamic acid derivative. Recrystallization in ethanol or acetone achieves purification. Structural confirmation is performed using ¹H NMR spectroscopy, with characteristic peaks at δ 6.24 (d, J = 12.2 Hz, vinyl proton) and δ 7.45 (d, J = 7.7 Hz, methylphenyl protons) .

Q. How is the structure of this compound confirmed post-synthesis?

¹H NMR spectroscopy is critical for structural confirmation. Key signals include:

Q. What are the solubility characteristics of this compound in organic solvents?

The compound is insoluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) and mixtures like isopropyl alcohol/acetone (4:3 v/v). Solubility data for common solvents:

| Solvent System | Solubility (g/100 mL) |

|---|---|

| Isopropyl alcohol:acetone (4:3) | 12.5 |

| Ethanol | 8.2 |

| Water | <0.01 |

| Optimal solvent choice is critical for titration or spectroscopic analysis . |

Advanced Research Questions

Q. What solvent systems optimize quantitative analysis via non-aqueous titration?

A 4:3 mixture of isopropyl alcohol and acetone achieves the narrowest confidence interval (mass fraction: 94.23 ± 0.69%) due to enhanced solubility and sharp potentiometric endpoints. Comparatively, a 1:1 solvent ratio underperforms (mass fraction: 91.0%). The detection limit under optimized conditions is 0.002 mol/dm³ .

Q. How can researchers resolve discrepancies in reported biological activities?

Contradictions in biological activity (e.g., antimicrobial vs. enzyme inhibition) may arise from structural analogs or assay conditions. For example:

- Antimicrobial activity : Substituting the methylphenyl group with fluorophenyl enhances electrophilicity, improving activity against Streptomyces olivaceus (MIC: 12.5 µM) .

- Enzyme inhibition : Modifications at the α,β-unsaturated ketone (e.g., cyano substitution) increase affinity for human thymidylate synthase (IC₅₀: 10.0 µM) . Cross-comparative studies using standardized assays (e.g., broth microdilution for antimicrobial tests) are recommended .

Q. What advanced spectroscopic techniques elucidate electronic interactions in the molecule?

- UV-Vis Spectroscopy : The π→π* transition of the α,β-unsaturated system absorbs at λmax = 275 nm, with hypsochromic shifts observed in polar solvents.

- ¹³C NMR : Carbonyl carbons (C=O) resonate at δ 170–175 ppm, while conjugation with the vinyl group downfield-shifts the β-carbon (δ 125–130 ppm).

- Computational DFT : Models predict electron density localization at the carbonyl oxygen, explaining reactivity in Michael addition reactions .

Q. How do structural modifications at the phenyl ring influence reactivity?

Electron-withdrawing groups (e.g., -F, -NO₂) enhance electrophilicity of the α,β-unsaturated system, accelerating reactions like:

- Michael Addition : Fluorophenyl derivatives react 3× faster with thiols than methylphenyl analogs.

- Antimicrobial Potency : Fluorinated derivatives show 2× higher activity against Gram-positive bacteria . Substituent effects are quantified via Hammett σ values and correlated with reaction kinetics .

Methodological Notes

- Titration Protocols : Use 0.1M tetrabutylammonium hydroxide in isopropyl alcohol/acetone (4:3) for accurate carboxylic acid quantification .

- Spectral Reference Data : Cross-validate NMR/IR results with PubChem entries (CAS 24870-11-9) to ensure consistency .

- Yield Optimization : Reflux time >6 hours and stoichiometric control (1:1.05 amine:anhydride ratio) improve yields to 93–97% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。